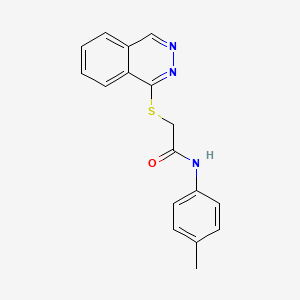
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Overview
Description
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a phthalazinylthio group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 1-phthalazinethiol. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalazinylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.
Medicine
In the field of medicine, this compound could be studied for its potential therapeutic properties. Researchers may explore its efficacy in treating certain diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide can be compared with other compounds that have similar structural features, such as:
- N-(4-methylphenyl)-2-(1-benzothiazolylthio)acetamide
- N-(4-methylphenyl)-2-(1-benzimidazolylthio)acetamide
- N-(4-methylphenyl)-2-(1-pyridylthio)acetamide
Uniqueness
What sets this compound apart is its specific combination of the phthalazinylthio and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-14(9-7-12)19-16(21)11-22-17-15-5-3-2-4-13(15)10-18-20-17/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZTYWDAGWLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322321 | |
| Record name | N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696647-50-4 | |
| Record name | N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-2-methoxy-6-(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetic acid](/img/structure/B4150346.png)
![2-{5-chloro-4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B4150354.png)
![ethyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4150366.png)
![[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-iodo-6-methoxyphenoxy]acetic acid](/img/structure/B4150377.png)
![2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]-N-benzylacetamide](/img/structure/B4150379.png)
![8-ETHYL-2-[4-({[3-METHOXY-1-(METHOXYCARBONYL)-3-OXOPROPYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4150390.png)
![1-(4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone](/img/structure/B4150397.png)
![7-{4-[(BICYCLO[2.2.1]HEPT-2-YLAMINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B4150404.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]octahydro-1H-pyrrolo[1,2-a][1,4]diazepine trifluoroacetate](/img/structure/B4150426.png)
![2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4150433.png)
![N-{[2-(3-pyridinyl)-1-piperidinyl]carbonothioyl}-2-furamide](/img/structure/B4150440.png)
![N-{[2-(3-pyridinyl)-1-piperidinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4150448.png)
![N-{[2-(3-pyridinyl)-1-piperidinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4150454.png)

